(E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1285531-34-1
VCID: VC7630498
InChI: InChI=1S/C19H18N4O2/c1-13-17(15-6-4-3-5-7-15)21-22-18(13)19(24)23-20-12-14-8-10-16(25-2)11-9-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+
SMILES: CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OC
Molecular Formula: C19H18N4O2
Molecular Weight: 334.379

(E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

CAS No.: 1285531-34-1

Cat. No.: VC7630498

Molecular Formula: C19H18N4O2

Molecular Weight: 334.379

* For research use only. Not for human or veterinary use.

(E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide - 1285531-34-1

Specification

CAS No. 1285531-34-1
Molecular Formula C19H18N4O2
Molecular Weight 334.379
IUPAC Name N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C19H18N4O2/c1-13-17(15-6-4-3-5-7-15)21-22-18(13)19(24)23-20-12-14-8-10-16(25-2)11-9-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+
Standard InChI Key XFFWHWDUDDYZHK-UDWIEESQSA-N
SMILES CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OC

Introduction

Chemical Synthesis and Reaction Mechanisms

The synthesis of (E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves a condensation reaction between 4-methoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction is typically conducted in ethanol with glacial acetic acid as a catalyst, followed by refluxing for 2–4 hours . The product precipitates upon cooling and is purified via recrystallization from dimethylformamide (DMF) or ethanol, yielding a crystalline solid with a melting point of 276–278°C .

Key Reaction Steps:

  • Formation of Hydrazone Bond: The aldehyde group of 4-methoxybenzaldehyde reacts with the hydrazide group of the pyrazole derivative, eliminating water to form the (E)-configured imine bond.

  • Stereochemical Control: The reaction favors the (E)-isomer due to steric hindrance between the methoxybenzylidene group and the pyrazole ring .

Structural and Spectroscopic Characterization

Molecular Formula and Weight

  • Molecular Formula: C₁₉H₁₈N₄O₂

  • Molecular Weight: 334.379 g/mol.

Spectroscopic Data

  • FT-IR (cm⁻¹):

    • 3214 (N–H stretch),

    • 1656 (C=O stretch),

    • 1603 (C=N stretch) .

  • ¹H NMR (DMSO-d₆, 300 MHz):

    • δ 2.42 (s, 3H, CH₃),

    • δ 3.82 (s, 3H, OCH₃),

    • δ 7.12–7.89 (m, 9H, aromatic protons),

    • δ 11.32 (s, 1H, NH) .

  • ESI-MS: m/z 335.14 [M+H]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1 and unit cell parameters:

  • a = 10.9734(4) Å, b = 11.8835(5) Å, c = 13.0996(5) Å,

  • α = 78.581(2)°, β = 78.542(1)°, γ = 83.725(2)°,

  • V = 1636.68(11) ų, Z = 4 .

The asymmetric unit contains two independent molecules stabilized by intramolecular N–H···O hydrogen bonds and π-π stacking interactions between phenyl rings (centroid-centroid distance: 4.17 Å) .

Reactivity and Functional Group Transformations

The compound undergoes characteristic reactions of hydrazones and pyrazoles:

  • Acid/Base Hydrolysis: The hydrazone bond cleaves under strong acidic or basic conditions, yielding 4-methoxybenzaldehyde and the parent carbohydrazide.

  • Coordination Chemistry: The pyrazole nitrogen and hydrazone carbonyl can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal properties .

  • Electrophilic Substitution: The methoxy and phenyl groups direct electrophilic attacks to the para and ortho positions, respectively .

Comparative Analysis with Structural Analogues

Property(E)-N'-(4-Methoxybenzylidene)-4-Methyl-3-Phenyl-1H-Pyrazole-5-CarbohydrazideN'-(4-Methoxybenzylidene)-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carbohydrazide
Molecular FormulaC₁₉H₁₈N₄O₂C₁₉H₁₈N₄O₃
Molecular Weight334.379 g/mol350.4 g/mol
Melting Point276–278°C280–281°C
Biological ActivityUnder investigationAnticancer (in vitro)

The additional methoxy group in the analogue enhances polarity and hydrogen-bonding capacity, potentially improving solubility and target binding .

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